Diphenhydramine hydrochloride Diphenhydramine hydrochloride Diphenhydramine hydrochloride appears as white or almost-white crystalline powder. Odorless with a bitter numbing taste. pH (5% aqueous solution) 4-6. (NTP, 1992)
Diphenhydramine Hydrochloride is the hydrochloride salt form of diphenhydramine, an ethanolamine and first-generation histamine antagonist with anti-allergic activity. Diphenhydramine hydrochloride competitively blocks H1receptors, thereby preventing the actions of histamine on bronchial smooth muscle, capillaries, and gastrointestinal (GI) smooth muscle. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms.
A histamine H1 antagonist used as an antiemetic, antitussive, for dermatoses and pruritus, for hypersensitivity reactions, as a hypnotic, an antiparkinson, and as an ingredient in common cold preparations. It has some undesired antimuscarinic and sedative effects.
See also: Diphenhydramine (has active moiety); Acetaminophen; Diphenhydramine Hydrochloride (component of); Diphenhydramine hydrochloride; naproxen sodium (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 147-24-0
VCID: VC20747750
InChI: InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H
SMILES: CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Molecular Formula: C17H21NO.ClH
C17H22ClNO
Molecular Weight: 291.8 g/mol

Diphenhydramine hydrochloride

CAS No.: 147-24-0

Cat. No.: VC20747750

Molecular Formula: C17H21NO.ClH
C17H22ClNO

Molecular Weight: 291.8 g/mol

* For research use only. Not for human or veterinary use.

Diphenhydramine hydrochloride - 147-24-0

CAS No. 147-24-0
Molecular Formula C17H21NO.ClH
C17H22ClNO
Molecular Weight 291.8 g/mol
IUPAC Name 2-benzhydryloxy-N,N-dimethylethanamine;hydrochloride
Standard InChI InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H
Standard InChI Key PCHPORCSPXIHLZ-UHFFFAOYSA-N
SMILES CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Canonical SMILES CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Appearance Powder
Boiling Point 150-165 °C at 2.00E+00 mm Hg
BP: 165 °C at 3 mm Hg
BP: 150-165 °C at 2.0 mm Hg
Colorform Oil
Melting Point 331 to 338 °F (NTP, 1992)

Chemical Structure and Properties

Diphenhydramine hydrochloride is an ethanolamine-derivative antihistamine with the chemical name 2-(Diphenylmethoxy)-N,N-dimethylethylamine hydrochloride. It appears as a white, crystalline powder that is freely soluble in water and alcohol . The molecular formula is C₁₇H₂₁NO·HCl with a molecular weight of 291.82 .

The structural configuration of diphenhydramine hydrochloride features a diphenylmethoxy group connected to a dimethylaminoethyl chain, with the hydrochloride salt form enhancing its aqueous solubility for pharmaceutical formulations . In injectable formulations, the pH is typically adjusted between 4 and 6.5 using either sodium hydroxide or hydrochloric acid to ensure stability and physiological compatibility .

Pharmacological Properties

Pharmacodynamics

Diphenhydramine exhibits binding affinity for multiple receptor types, with its most potent activity at histamine H₁ receptors. The table below summarizes the binding affinities (Kᵢ values) of diphenhydramine for various receptors:

Receptor TypeKᵢ (nM)Species
H₁9.6-16Human
M₁80-100Human
M₂120-490Human
M₃84-229Human
M₄53-112Human
M₅30-260Human
5-HT₂C780Human
SERT3800+Human
NET960-2400Human
DAT1100-2200Human
α₁B1300Human
α₂A2900Human
H₂100000+Canine
H₃10000+Human
H₄10000+Human

As demonstrated in this table, diphenhydramine shows highest affinity for H₁ receptors, followed by muscarinic receptors, explaining its primary antihistaminic and anticholinergic effects .

Absorption and Distribution

Diphenhydramine hydrochloride is well absorbed after oral administration. Following oral dosing, the time to maximum concentration (Tₘₐₓ) is approximately 1.5 hours across different age groups . As a lipophilic compound, it readily crosses the blood-brain barrier, explaining its pronounced central nervous system effects including sedation .

Metabolism

Diphenhydramine undergoes extensive first-pass metabolism in the liver . The primary metabolic pathway involves successive N-demethylations:

  • Diphenhydramine is initially demethylated to N-desmethyldiphenhydramine

  • This metabolite is further demethylated to N,N-didesmethyldiphenhydramine

  • Subsequent acetylation of the N,N-didesmethyl metabolite generates N-acetyl-N-desmethyldiphenhydramine

  • Oxidation of the N,N-didesmethyl metabolite produces diphenylmethoxyacetic acid

Multiple cytochrome P450 isoenzymes participate in these demethylation reactions, including CYP2D6, CYP1A2, CYP2C9, and CYP2C19, with CYP2D6 showing the highest affinity for diphenhydramine .

Elimination

The metabolites of diphenhydramine are conjugated with glycine and glutamine before urinary excretion . Only approximately 1% of a single dose is excreted unchanged in urine . Renal elimination occurs slowly, primarily as inactive metabolites .

Age-Related Pharmacokinetics

Research on pediatric pharmacokinetics has shown that oral clearance of diphenhydramine increases with age, although this effect disappears after allometric scaling, suggesting no maturation-related changes in clearance when accounting for body size . A single-dose study using weight-age based dosing in children aged 2-17 years demonstrated that maximum concentration (Cₘₐₓ) and area under the curve (AUC) increased approximately 90% to 140% across age groups despite an 8-fold range of doses .

Clinical Applications

Allergic Conditions

Diphenhydramine hydrochloride is widely used for the symptomatic relief of various allergic conditions, including:

  • Hay fever (seasonal allergic rhinitis)

  • Allergic skin conditions including eczema and hives (urticaria)

  • Insect bites and stings

  • Allergic reactions to medications

Its efficacy in these conditions stems from its ability to block histamine-mediated inflammatory responses, reducing symptoms such as itching, swelling, and nasal congestion.

Sleep Disorders

Due to its sedative properties, diphenhydramine hydrochloride is commonly used for short-term management of insomnia, particularly when sleep difficulties are associated with allergies, cough, cold, or itching conditions . It typically takes about 30 minutes to induce sleepiness after administration .

Cough and Cold Symptoms

Diphenhydramine hydrochloride is an ingredient in numerous over-the-counter cough and cold preparations, often combined with other active ingredients such as:

  • Levomenthol

  • Paracetamol

  • Pseudoephedrine

These combinations address multiple symptoms of upper respiratory tract infections, including cough suppression through central action on the medullary cough center .

Other Applications

Additional applications of diphenhydramine hydrochloride include:

  • Antiemetic effect for prevention and treatment of motion sickness

  • Management of vestibular disorders due to its central antimuscarinic effects

  • Local anesthetic properties for topical applications

  • Adjunctive treatment in certain Parkinsonian syndromes

Dosage and Administration

Formulations

Diphenhydramine hydrochloride is available in multiple pharmaceutical forms:

  • Oral tablets and capsules

  • Liquid formulations for oral administration

  • Topical creams for skin conditions

  • Injectable solutions for intramuscular or intravenous administration

  • Combination products with other active ingredients

Adult Dosing

For oral administration in adults and adolescents age 16 and above, typical dosing includes:

  • For sleep induction: Administration approximately 20 minutes before bedtime, with effect typically occurring within 30 minutes

  • For allergic conditions: Dosing based on symptom severity and individual response

  • For injectable forms: Sterile solutions containing 50 mg of diphenhydramine hydrochloride per mL

Pediatric Dosing

Pediatric dosing requires careful weight and age considerations. A pharmacokinetic study implemented a weight-age based dosing schedule ranging from 6.25 mg to 50 mg for children aged 2 to 17 years . This approach achieved more consistent pharmacological effects across age groups compared to the conventional age-based dosing schedule recommended in nonprescription drug monographs .

Adverse Effects

Common Side Effects

The most frequently reported adverse effects associated with diphenhydramine hydrochloride include:

  • Drowsiness and sedation (the most common effect, reported in approximately 95% of subjects in clinical studies)

  • Dizziness or unsteadiness

  • Impaired concentration

  • Dry mouth

  • Blurred vision

User Experience and Satisfaction

Clinical experience and patient reports indicate variable satisfaction with diphenhydramine hydrochloride. Online user reviews demonstrate a mixed response pattern:

Patient testimonials highlight both positive and negative experiences:

  • Positive reports emphasize effectiveness for sleep induction

  • Negative reports commonly mention prolonged grogginess, paradoxical reactions (increased wakefulness), and concerns about long-term use

Elderly Patients

Diphenhydramine use in elderly populations warrants special consideration due to:

  • Increased sensitivity to anticholinergic effects

  • Prolonged elimination half-life

  • Higher risk of adverse events including confusion and urinary retention

  • Potential for drug interactions due to polypharmacy common in this population

Some older patients report using diphenhydramine for extended periods despite recommendations against prolonged use, highlighting the need for closer monitoring in this population .

Precautions and Contraindications

Drug Interactions

Significant interactions may occur between diphenhydramine hydrochloride and:

  • Central nervous system depressants, including alcohol, which can potentiate sedative effects

  • Drugs metabolized by CYP2D6, CYP1A2, CYP2C9, and CYP2C19 enzymes, potentially altering pharmacokinetics

  • Other anticholinergic medications, resulting in additive anticholinergic effects

  • MAO inhibitors, potentially increasing anticholinergic and CNS depressant effects

Risk of Dependence

Prolonged continuous use of diphenhydramine hydrochloride may lead to dependence and diminished efficacy. Current recommendations suggest limiting use to no more than two weeks without medical supervision .

Contraindications

Diphenhydramine hydrochloride should be avoided in patients with:

  • Hypersensitivity to the active substance or any excipients

  • Severe hepatic impairment

  • Concurrent use of MAO inhibitors

  • Angle-closure glaucoma

  • Prostatic hypertrophy with urinary retention

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator